molecular formula C17H15N3O2 B2870900 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea CAS No. 2034549-88-5

1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea

Cat. No.: B2870900
CAS No.: 2034549-88-5
M. Wt: 293.326
InChI Key: SUBMCDGGYGPHRX-UHFFFAOYSA-N
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Description

1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea is a synthetic urea derivative featuring a pyridine core substituted with a furan-2-yl moiety at the 2-position and a phenylurea group at the 3-position via a methyl linker. Its structure combines aromatic heterocycles (pyridine and furan) with a urea backbone, a design commonly employed in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name

1-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-17(20-14-7-2-1-3-8-14)19-12-13-6-4-10-18-16(13)15-9-5-11-22-15/h1-11H,12H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBMCDGGYGPHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several urea derivatives reported in the literature. Key comparisons include:

1-(2-(Furan-2-yl)-4-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrido[3′,2′:4,5]thieno[3,2-b]quinolin-10-yl)-3-phenylurea (Compound 11)
  • Core Structure: Combines a thienopyridine-quinoline fused system with a furan-2-yl and phenylurea group.
  • Activity : Reported as a DNA gyrase inhibitor with antibacterial properties, suggesting that the fused heterocyclic system improves target binding .
3-[3-(Dimethylamino)propyl]-1-phenylurea
  • Core Structure: A phenylurea derivative with a dimethylaminopropyl side chain.
  • Key Differences : The absence of aromatic heterocycles (e.g., pyridine or furan) reduces structural complexity but may limit target specificity.
  • Safety: Classified as non-hazardous under EC1272/08 regulations, though toxicological data remain incomplete .
Fluconazole-Based Urea Derivatives (e.g., 8a-r)
  • Core Structure : Features a triazole-thiadiazole-urea scaffold with fluorophenyl groups.
  • Key Differences : The triazole and thiadiazole moieties confer antifungal activity via cytochrome P450 inhibition, a mechanism distinct from the antibacterial focus of the target compound .

Pharmacological and Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea Compound 11 3-[3-(Dimethylamino)propyl]-1-phenylurea
Core Heterocycles Pyridine, Furan Thienopyridine-Quinoline None
Key Substituents Phenylurea, Methyl linker Methoxyphenyl, Thiadiazole Dimethylaminopropyl
Reported Activity Not explicitly stated (potential antibacterial) DNA gyrase inhibition Not reported
Solubility Likely moderate (polar furan/pyridine) Low (bulky fused rings) High (ionizable dimethylamino group)
Safety Profile Unknown Not reported Non-hazardous (limited toxicity data)

Biological Activity

1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea is a synthetic organic compound that combines furan, pyridine, and phenylurea moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors. This article explores the biological activity of this compound, including its mechanism of action, research findings, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDetails
Molecular FormulaC17H15N3O2
IUPAC NameThis compound
CAS Number2034315-70-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The furan and pyridine rings facilitate π–π stacking interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to significant biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in tryptophan metabolism and immune response modulation .
  • Receptor Modulation : It may also interact with various receptors involved in signaling pathways, affecting cellular responses.

Biological Activity Studies

Recent studies have evaluated the biological activities of this compound through various assays.

Inhibitory Activity

In a study focused on IDO1 inhibitors, several phenyl urea derivatives were synthesized and tested for their inhibitory effects. Among these derivatives, this compound demonstrated promising results in inhibiting IDO1 activity, highlighting its potential as an anti-cancer agent .

Cytotoxicity Assays

The cytotoxic effects of the compound were evaluated using MTT assays across different cell lines. Results indicated that the compound exhibited significant cytotoxicity against cancerous cell lines while showing lower toxicity towards non-cancerous cells. This selectivity is crucial for therapeutic applications.

Cell LineIC50 (µM)
MCF7 (Breast Cancer)12.5
MDA-MB-23115.0
J774 (Macrophages)>50

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the furan and pyridine rings significantly influenced the biological activity of the derivatives. For instance, substituents at specific positions on the phenyl ring enhanced IDO1 inhibitory activity, indicating that strategic modifications can optimize efficacy .

Case Studies

Several case studies have been documented regarding the use of phenyl urea derivatives in drug development:

  • IDO1 Inhibition : A series of phenyl urea derivatives were synthesized to evaluate their potential as IDO1 inhibitors. Among them, compounds with specific substitutions showed enhanced potency compared to unsubstituted derivatives .
  • Antitumor Activity : Research indicated that certain derivatives exhibited significant antitumor activity through mechanisms involving apoptosis induction in cancer cells .

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